molecular formula C13H7BrN4 B595333 3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile CAS No. 1263284-55-4

3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile

Cat. No.: B595333
CAS No.: 1263284-55-4
M. Wt: 299.131
InChI Key: HSSZIFFCNFVRKS-UHFFFAOYSA-N
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Description

3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile is a heterocyclic compound with significant potential in various scientific fields. Its molecular formula is C13H7BrN4, and it has a molecular weight of 299.13 g/mol . This compound is primarily used in research and development due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate (DMF-DMA) and active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone . The reaction conditions are usually mild and metal-free, making the process efficient and environmentally friendly .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine-containing intermediates.

Chemical Reactions Analysis

Types of Reactions

3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-b]pyridazines and their derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile primarily involves its interaction with molecular targets such as kinases. It inhibits the enzymatic activity of TAK1 kinase by binding to its active site, thereby blocking the signaling pathways involved in cell growth and differentiation . This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile is unique due to its specific bromine substitution, which imparts distinct reactivity and biological activity. This makes it a valuable compound for developing targeted therapies and advanced materials .

Properties

IUPAC Name

3-(6-bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrN4/c14-12-4-5-13-16-11(8-18(13)17-12)10-3-1-2-9(6-10)7-15/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSSZIFFCNFVRKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CN3C(=N2)C=CC(=N3)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676476
Record name 3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263284-55-4
Record name Benzonitrile, 3-(6-bromoimidazo[1,2-b]pyridazin-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263284-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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